(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide
Description
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide is a chiral pyrrolidine derivative characterized by a trifluoromethyl group at the 4-position and a carboxamide moiety at the 3-position. Its stereochemistry (3S,4S) plays a critical role in its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C6H9F3N2O |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-11-1-3(4)5(10)12/h3-4,11H,1-2H2,(H2,10,12)/t3-,4-/m1/s1 |
InChI Key |
NMZWAHNQJOBUEX-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(F)(F)F)C(=O)N |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Structural Variations
Tetflupyrolimet ()
- IUPAC Name : (3S,4S)-N-(2-Fluorophenyl)-1-methyl-2-oxo-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide.
- Key Differences :
- Physicochemical Properties: XlogP: 3.3 (moderate lipophilicity). Hydrogen bond donors/acceptors: 1/6, similar to the target compound.
(3S,4R)-N-Substituted Analogs ()
- Example: (−)-(3S,4R)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide.
- Key Differences: Stereochemistry: 3S,4R configuration vs. 3S,4S in the target compound. Bulky dimethylamino-phenyl-ethyl substituent.
- Implications : Stereochemical inversion at C4 likely alters target binding affinity and metabolic stability .
Positional Isomers ()
- Example : N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride.
- Key Differences :
- Trifluoromethyl group at position 3 instead of 3.
- N-methylation enhances solubility (as hydrochloride salt).
- Physicochemical Impact : Reduced steric hindrance at position 4 may increase conformational flexibility .
Physicochemical and Functional Group Comparisons
*Estimated based on structural similarity.
Key Observations :
- Hydrogen Bonding : Carboxamide derivatives (target compound, Tetflupyrolimet) favor target interactions, while carboxylic acids () may exhibit higher polarity .
Biological Activity
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse scientific literature.
1. Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₆H₉F₃N₂O
- SMILES : C1C@HC(=O)N
This configuration includes a trifluoromethyl group at the 4-position and a carboxamide group at the 3-position, which significantly influences its biological properties.
The biological activity of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, potentially inhibiting their activity. For instance, studies have indicated that this compound may inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways and represents a therapeutic target for B-cell malignancies .
- Receptor Binding : The lipophilicity imparted by the trifluoromethyl group may improve the compound's ability to bind to adrenergic receptors, making it a candidate for treating metabolic disorders .
3.1 Antimicrobial Activity
Preliminary studies suggest that (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide exhibits antimicrobial properties. These findings are consistent with its structural relatives known for similar activities .
3.2 Antimalarial Potential
Research has highlighted the potential of pyrrolidine derivatives in antimalarial drug discovery. For example, compounds structurally related to (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide have shown efficacy in mouse models of malaria, indicating that this class could be further explored for antimalarial applications .
4. Case Studies and Research Findings
5. Conclusion
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide presents a compelling case for further investigation due to its diverse biological activities and potential therapeutic applications. Its unique trifluoromethyl substitution enhances its interaction with biological targets, suggesting pathways for developing new treatments for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
